molecular formula C18H23ClN2O2S B11475848 3-[(4-chlorophenyl)sulfonyl]-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-amine

3-[(4-chlorophenyl)sulfonyl]-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B11475848
M. Wt: 366.9 g/mol
InChI Key: HKSAEWYLRXKLAW-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfonyl]-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-amine is a complex organic compound characterized by its unique structure, which includes a sulfonyl group attached to a chlorophenyl ring, a cyclohexyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfonyl]-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-cyclohexyl-4,5-dimethyl-1H-pyrrole-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfonyl]-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(4-chlorophenyl)sulfonyl]-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into binding pockets of target proteins, disrupting their normal function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)sulfonyl]-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • N-{4-[(4-chlorophenyl)sulfonyl]phenyl}-2-aminothiazole

Uniqueness

Compared to similar compounds, 3-[(4-chlorophenyl)sulfonyl]-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-amine is unique due to its combination of a cyclohexyl group and a pyrrolidine ring, which can confer distinct steric and electronic properties. These features may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H23ClN2O2S

Molecular Weight

366.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-cyclohexyl-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C18H23ClN2O2S/c1-12-13(2)21(15-6-4-3-5-7-15)18(20)17(12)24(22,23)16-10-8-14(19)9-11-16/h8-11,15H,3-7,20H2,1-2H3

InChI Key

HKSAEWYLRXKLAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)C3CCCCC3)C

Origin of Product

United States

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